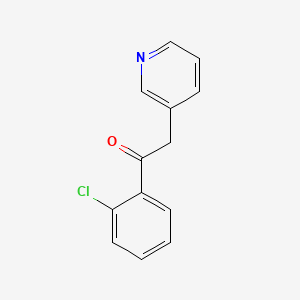
1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one is an organic compound that features a chlorophenyl group and a pyridinyl group attached to an ethanone backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of materials with specific chemical properties.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors in biological systems, leading to its observed effects.
Chemical Reactivity: Its reactivity is influenced by the presence of the chlorophenyl and pyridinyl groups, which can participate in various chemical reactions.
相似化合物的比较
Similar Compounds
1-(2-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one: Similar structure but with the pyridinyl group in a different position.
1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one: Similar structure but with the pyridinyl group in a different position.
Uniqueness
1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one is unique due to the specific positioning of the chlorophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
224040-87-3 |
|---|---|
分子式 |
C13H10ClNO |
分子量 |
231.68 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C13H10ClNO/c14-12-6-2-1-5-11(12)13(16)8-10-4-3-7-15-9-10/h1-7,9H,8H2 |
InChI 键 |
OTLPNAMLUSPWHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CN=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)

![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)

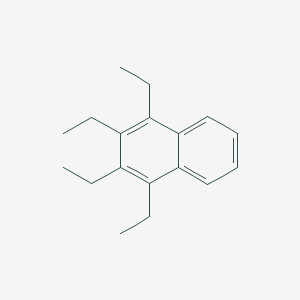
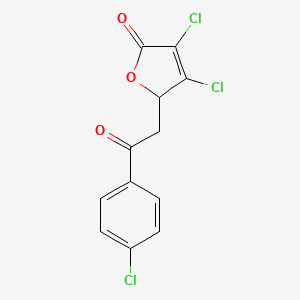

![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)

![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
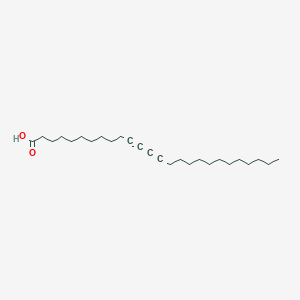
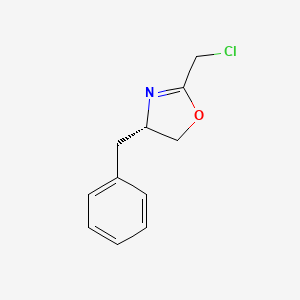
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
